S-Isobutyl chlorothioformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(2-methylpropyl) chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWFKOHQQDMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535356 | |
| Record name | S-(2-Methylpropyl) carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14100-99-3 | |
| Record name | S-(2-Methylpropyl) carbonochloridothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14100-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(2-Methylpropyl) carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Isobutyl chlorothioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for S Isobutyl Chlorothioformate
Established Synthetic Routes
The synthesis of S-Isobutyl chlorothioformate can be achieved through several chemical pathways. The most prominent methods involve the transformation of xanthate precursors, while alternative routes provide different approaches to its formation.
Preparation from Xanthates
A well-established and widely practiced method for synthesizing this compound involves the use of an isobutyl xanthate salt, typically potassium or sodium isobutyl xanthate, as the starting material. mdpi.comwikipedia.org The synthesis begins with the formation of the xanthate itself, which is produced by the reaction of isobutanol with carbon disulfide in the presence of an alkali hydroxide (B78521) like potassium hydroxide. mdpi.comwikipedia.org
The subsequent and crucial step is the conversion of the isobutyl xanthate to this compound through a chlorination reaction. mdpi.com In this process, the xanthate is oxidized to yield the desired chlorothioformate product. This transformation is a key step in a broader one-pot synthesis that often continues to produce downstream products like thiocarbamates, avoiding the need to isolate the often-unstable chlorothioformate intermediate. mdpi.comresearchgate.net
For the chlorination step where this compound is formed, the reaction temperature is typically maintained between 40 and 45 °C, with chlorine gas being introduced over a period of 3 to 4 hours. mdpi.com The initial formation of the potassium isobutyl xanthate precursor also requires specific temperature control, often holding the mixture between 35 and 40 °C during the addition of carbon disulfide. mdpi.com The following table shows results from an optimized one-pot synthesis that proceeds through an this compound intermediate to yield N-ethyl-O-isobutyl thiocarbamate, illustrating the impact of varied conditions. mdpi.com
Table 1: Optimization of a One-Pot Synthesis Involving this compound Intermediate
| Method | Molar ratio (Isobutanol:CS₂:KOH) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Method A | 1:1.05:1.05 | 4 | 40-45 | 81.2 | 98.5 |
| Method B | 1:1.1:1.1 | 5 | 40-45 | 78.5 | 98.2 |
| Method C | 1:1.05:1.05 | 3 | 35-40 | 82.5 | 98.9 |
This interactive table is based on data for the synthesis of N-ethyl-O-isobutyl thiocarbamate, for which this compound is a key intermediate. The optimization reflects conditions affecting the formation and reaction of the chlorothioformate. mdpi.com
The conversion of isobutyl xanthate to this compound is an oxidative process. mdpi.com The most commonly employed oxidizing agent for this transformation is chlorine gas (Cl₂). mdpi.com The introduction of chlorine initiates the oxidation of the xanthate salt. mdpi.com The reaction mechanism proceeds through the formation of an O,O-diisobutyl dixanthate intermediate. mdpi.com This intermediate is formed via the oxidation of the xanthate, which creates a persulfide bond. mdpi.com The continual introduction of chlorine gas then leads to the heterolysis of this persulfide bond in the dixanthate, ultimately forming this compound and releasing elemental sulfur. mdpi.com Other oxidizing agents, such as iodine, are known to produce dixanthates from xanthates but the subsequent conversion to chlorothioformate specifically utilizes chlorine. mdpi.comwikipedia.org
Exploration of Alternative Synthetic Pathways
Beyond the primary route from xanthates and chlorine, other synthetic methods for preparing chlorothioformates have been explored.
One notable alternative involves the use of a Vilsmeier reagent . mdpi.comthieme-connect.comresearchgate.net Specifically, the Vilsmeier reagent derived from N-formylmorpholine can react with primary alkyl xanthates to produce chlorothioformates. thieme-connect.comresearchgate.net This method, however, can be complicated by the formation of side products, particularly the corresponding alkyl chlorides. thieme-connect.com The stability of the resulting chlorothioformate is also a factor, with secondary alkyl chlorothioformates showing lower yields due to instability. thieme-connect.comresearchgate.net
Another classical method for preparing small alkyl chlorothioformates is the reaction of thiophosgene with a potassium alkoxide. mdpi.comthieme-connect.com To achieve optimal conversion, this reaction typically requires very low temperatures (e.g., -65 °C) and careful addition of the alkoxide to the thiophosgene. thieme-connect.com A significant drawback of this method is the formation of O,O-dialkyl thiocarbonate as a byproduct, which can be produced in substantial amounts. thieme-connect.com
Characterization of Reaction Intermediates in Synthetic Protocols
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. In the xanthate-based route, the key intermediate is O,O-diisobutyl dixanthate . mdpi.com Research has provided crucial evidence for the reaction mechanism through the successful isolation and structural characterization of this intermediate. mdpi.com
The process involves the initial oxidation of potassium isobutyl xanthate by chlorine, which leads to the formation of the O,O-diisobutyl dixanthate. mdpi.com This dixanthate is a water-insoluble material. mdpi.com Further chlorination cleaves the dixanthate to yield the final this compound, which is soluble in the organic solvent used (e.g., xylene), and suspended elemental sulfur. mdpi.com The characterization of the isolated O,O-diisobutyl dixanthate intermediate has been accomplished using instrumental methods such as IR, NMR, and MS, confirming its role in the synthetic pathway. mdpi.com
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally conscious practices, guided by the principles of green chemistry. nih.gov The synthesis of this compound, particularly within the context of one-pot procedures, incorporates several of these principles.
A key aspect is the principle of waste prevention . The one-pot synthesis of downstream products like thiocarbamates, which proceeds via an this compound intermediate, is designed to be highly efficient. mdpi.comresearchgate.net By not isolating the intermediate, the process avoids additional purification steps, which would consume more reagents and generate more waste. mdpi.comnih.gov This directly aligns with the green chemistry principle of reducing derivatives , which seeks to minimize or avoid unnecessary steps like protection/deprotection that use additional reagents. mdpi.comnih.gov
Furthermore, the use of a recyclable solvent like xylene contributes to the greenness of the process. mdpi.com After the product is isolated, the xylene can be recovered and reused in subsequent synthetic batches, minimizing solvent waste. mdpi.com Such one-pot syntheses that avoid the isolation of intermediates are considered of great importance from a green technology perspective, as they offer a simpler procedure with a high degree of conversion, making them valuable for industrial-scale applications. mdpi.comresearchgate.net Choosing water as a solvent in related syntheses involving xanthates is another approach that aligns with green chemistry principles. nih.gov
One-Pot Synthesis Strategies
One-pot synthesis represents a highly efficient approach in chemical manufacturing, aiming to reduce reaction time, resource consumption, and waste generation by performing multiple reaction steps in a single reactor without isolating intermediates. While traditional methods for synthesizing chlorothioformates often require the isolation of intermediates, contemporary research has demonstrated the feasibility of multi-step sequences performed in a single batch. mdpi.comresearchgate.net
A notable one-pot strategy involves the synthesis of N-alkyl-O-isobutyl thiocarbamates, where O-isobutyl chlorothioformate (an isomer of this compound) is generated as a key, non-isolated intermediate. researchgate.net This process typically involves two main stages:
Xanthate Formation : The synthesis begins with the reaction of an alcohol (isobutanol), carbon disulfide, and an alkali hydroxide (like potassium hydroxide) to form a potassium alkyl xanthate. mdpi.com
Chlorination : The resulting xanthate is then chlorinated to produce the alkyl chlorothioformate intermediate. researchgate.net This intermediate is immediately reacted in the same vessel with an amine to yield the final thiocarbamate product. researchgate.net
Semi-industrial trials have validated the effectiveness of this one-pot approach. For the synthesis of N-ethyl-O-isobutyl thiocarbamate via the O-isobutyl chlorothioformate intermediate, consistent high yields and purity have been achieved, demonstrating the industrial applicability of the method. mdpi.com
| Parameter | Batch 1 | Batch 2 | Batch 3 |
|---|---|---|---|
| Product Yield (%) | 80.1 | 81.5 | 82.5 |
| Product Purity (%) | 98.5 | 98.8 | 98.9 |
Solvent Recycling and Environmental Impact Considerations
The environmental footprint of chemical synthesis is significantly influenced by solvent use. Solvents are a major component of chemical waste streams, and their management is a key aspect of green chemistry. esrg.deeuropa.eu The production of compounds like this compound is part of the broader petrochemical industry, which faces scrutiny for its environmental impact, including the release of volatile organic compounds (VOCs), air pollutants, and liquid waste that can contaminate soil and water. kunakair.com
In the context of the one-pot synthesis described above, the use of a recyclable solvent medium is a critical component of its design. mdpi.com Xylene, for example, has been used as the reaction solvent. mdpi.com A significant advantage of this process is that after the final product is isolated by distillation, the recovered xylene can be dried and reused as the medium for subsequent synthesis batches. mdpi.com This practice of solvent recovery and reintroduction into the production process aligns with the principles of a circular economy. esrg.de
The benefits of solvent recycling are twofold:
Economic : It lowers operational costs by reducing the need to purchase fresh solvent for each production run. esrg.de Contaminated solvents often retain a value that justifies the cost of recovery. esrg.de
Reaction Mechanisms and Kinetics of S Isobutyl Chlorothioformate
Solvolytic Reaction Pathways of S-Isobutyl Chlorothioformate
Kinetic studies of this compound in a wide range of pure and mixed aqueous solvents demonstrate that its reactivity is governed by a balance between two competing mechanisms. beilstein-journals.orgnih.gov The substitution of an ether oxygen in the analogous isobutyl chloroformate with a sulfur atom in this compound significantly influences the tendency towards one pathway over the other. mdpi.com
The unimolecular, or SN1, ionization pathway is the predominant mechanism for the solvolysis of this compound across a majority of solvent systems. mdpi.comresearchgate.net This pathway involves the rate-determining cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate. nih.govresearchgate.net The reaction is particularly favored in solvents with high ionizing power and low nucleophilicity, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE). mdpi.comresearchgate.net The stability of the developing carbocation, influenced by hyperconjugative release from the isobutyl group, is a critical factor driving this mechanism. researchgate.net This process is characterized by strong rear-side nucleophilic solvation of the developing transition state. nih.gov
In contrast, the bimolecular addition-elimination pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon as the initial, rate-determining step. d-nb.infonih.gov This leads to the formation of a transient tetrahedral intermediate, which subsequently eliminates the chloride ion to yield the final product. d-nb.info For this compound, this mechanism becomes dominant only in a select few highly nucleophilic solvents. mdpi.comresearchgate.net Kinetic evidence points to a dominant addition-elimination pathway in solvents such as 100% ethanol (B145695), 90% ethanol, 100% methanol, 90% methanol, and the mixed solvent 20% TFE-80% ethanol. researchgate.netresearchgate.net
A key feature of the solvolysis of this compound is the simultaneous operation of both the SN1 and addition-elimination pathways, with the dominant route shifting based on the specific properties of the solvent mixture. beilstein-journals.orgd-nb.infomdpi.com This mechanistic dichotomy is evident when comparing reactivity across different solvent systems. For instance, in ethanol-water mixtures, which are considered more nucleophilic, the addition-elimination pathway is favored. mdpi.com Conversely, in aqueous solutions rich in fluoroalcohols, which possess high ionizing power, the ionization mechanism prevails. mdpi.comresearchgate.net This dualistic behavior underscores the sensitivity of the reaction to the subtle interplay between solvent nucleophilicity and ionizing strength. beilstein-journals.org
Kinetic Investigations and Linear Free Energy Relationships (LFERs)
To quantify the effects of solvent on the reaction rate and to dissect the contributions of the competing mechanisms, kinetic studies are coupled with linear free energy relationships (LFERs), most notably the extended Grunwald-Winstein equation. beilstein-journals.orgnih.gov The specific rates of solvolysis for this compound were determined at 25.0 °C across twenty different solvent systems. nih.govresearchgate.net As a general trend, the reaction rates were observed to increase with a greater proportion of water in the binary aqueous-organic solvents, highlighting the influence of both solvent nucleophilicity and ionizing power. researchgate.net
Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C in Various Solvents
| Solvent (% v/v or w/w) | k x 10⁵ (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |
| 100% EtOH | 0.821 | 0.37 | -2.52 |
| 90% EtOH | 5.17 | 0.16 | -0.93 |
| 80% EtOH | 14.1 | 0.00 | 0.00 |
| 70% EtOH | 28.5 | -0.09 | 0.61 |
| 60% EtOH | 53.0 | -0.20 | 1.12 |
| 50% EtOH | 91.7 | -0.30 | 1.65 |
| 100% MeOH | 3.51 | 0.17 | -1.19 |
| 90% MeOH | 13.9 | 0.01 | -0.21 |
| 80% MeOH | 31.7 | -0.06 | 0.49 |
| 50% MeOH | 146 | -0.42 | 1.93 |
| 90% Acetone | 0.316 | -0.37 | -1.02 |
| 80% Acetone | 1.87 | -0.38 | 0.11 |
| 70% Acetone | 5.31 | -0.41 | 0.85 |
| 60% Acetone | 13.0 | -0.49 | 1.48 |
| 97% TFE (w/w) | 20.4 | -3.30 | 2.83 |
| 90% TFE (w/w) | 49.6 | -2.55 | 2.88 |
| 70% TFE (w/w) | 120 | -1.98 | 2.99 |
| 50% TFE (w/w) | 227 | -1.73 | 3.16 |
| 80% TFE-20% EtOH (w/w) | 5.56 | -1.76 | 1.83 |
| 20% TFE-80% EtOH (w/w) | 1.37 | -0.32 | -0.28 |
| Data sourced from D'Souza et al. (2011) nih.govresearchgate.net |
The relationship between reaction rate and solvent properties for this compound is effectively analyzed using the extended Grunwald-Winstein equation beilstein-journals.orgnih.gov:
log(k/k₀) = lNT + mYCl + c
In this equation, k and k₀ represent the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively. nih.gov The l parameter measures the sensitivity of the reaction rate to changes in solvent nucleophilicity (NT), while the m parameter reflects the sensitivity to changes in solvent ionizing power (YCl). nih.gov The term c is a constant. nih.gov This equation allows for the deconvolution of solvent effects into contributions from nucleophilic attack and ionization potential. nih.govnih.gov
Applying the extended Grunwald-Winstein equation to the solvolysis data for this compound across all twenty solvents provides specific values for the sensitivity coefficients. researchgate.net The correlation analysis yields an l value of 0.34 ± 0.18 and an m value of 0.57 ± 0.13. researchgate.net These values are crucial mechanistic indicators. d-nb.info The relatively low l value and moderate m value are consistent with a reaction mechanism that proceeds primarily through the SN1 ionization pathway, with a transition state that is moderately sensitive to the solvent's ionizing power but less dependent on its nucleophilicity. mdpi.comresearchgate.net
Table 2: Grunwald-Winstein Coefficients for this compound Solvolysis
| Parameter | Value | Interpretation |
| l | 0.34 ± 0.18 | Low sensitivity to solvent nucleophilicity |
| m | 0.57 ± 0.13 | Moderate sensitivity to solvent ionizing power |
| Data sourced from D'Souza et al. (2011) researchgate.net |
Application of the Extended Grunwald-Winstein Equation
Correlation with Solvent Nucleophilicity Scales (e.g., NT Scale)
The sensitivity of this compound solvolysis to solvent nucleophilicity is a crucial factor in determining the reaction mechanism. A correlation analysis of the specific rates of solvolysis at 25.0 °C across 20 different pure and binary aqueous solvents yielded a sensitivity value (l) of 0.34 ± 0.18. researchgate.net
This modest but significant l value indicates that the solvent's ability to act as a nucleophile plays a role in the reaction's transition state. researchgate.net For comparison, reactions that proceed via a pure bimolecular addition-elimination mechanism, such as the solvolysis of phenyl chloroformate, exhibit a much higher l value of approximately 1.66. nih.gov Conversely, a reaction with no nucleophilic participation would have an l value near zero. The observed value for this compound suggests that while the reaction is not a simple bimolecular process in all solvents, there is a degree of nucleophilic involvement, often interpreted as rear-side nucleophilic solvation of the developing carbocation in an ionization pathway. nih.govmdpi.com
Correlation with Solvent Ionizing Power Scales (e.g., YCl Scale)
The solvent's ionizing power, its ability to stabilize charged intermediates, is another critical determinant of the reaction pathway. The application of the extended Grunwald-Winstein equation to the solvolysis of this compound provides a sensitivity value (m) of 0.57 ± 0.13. researchgate.net
This m value reflects a moderate sensitivity to the solvent's ionizing strength. Reactions that proceed through a classic SN1 ionization mechanism typically show high m values, such as the value of 0.95 for phenyl dithiochloroformate, which serves as a standard for ionization pathways. nih.gov The m value for this compound, coupled with its l value, reinforces the idea of a mechanism that is heavily influenced by solvent properties, leaning towards an ionization pathway but with notable nucleophilic solvent assistance. researchgate.netnih.gov The ratio of l to m (l/m) for this compound is approximately 0.60, which falls within the range of 0.5 to 1.0 that signifies a unimolecular ionization mechanism with strong rear-side nucleophilic solvation. nih.gov
Influence of Solvent Composition on Reaction Rates and Mechanistic Pathways
The composition of the solvent has a profound effect on both the rate and the predominant mechanism of this compound solvolysis. The reaction proceeds via dual pathways: a bimolecular addition-elimination (A-E) mechanism and a unimolecular ionization (SN1) mechanism. The balance between these two pathways shifts depending on the solvent's nucleophilicity and ionizing power. researchgate.netmdpi.com
In general, the reaction rate increases as the proportion of water in binary aqueous-organic solvents is raised, indicating a strong dependence on solvent polarity. d-nb.info The primary mechanistic route for this compound is the ionization pathway. mdpi.com However, in solvents that are highly nucleophilic but less ionizing, the bimolecular addition-elimination pathway becomes dominant. This is observed in solvents such as 100% and 90% ethanol, 100% and 90% methanol, and the 20% 2,2,2-trifluoroethanol (TFE)-80% ethanol mixture. mdpi.com In contrast, in solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols (TFE and HFIP), the ionization mechanism is favored. researchgate.net
The specific rates of solvolysis for this compound at 25.0 °C in various solvents are detailed in the table below.
| Solvent (% v/v or w/w) | Specific Rate of Solvolysis, k (x 10⁻⁵ s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |
|---|---|---|---|
| 100% MeOH | 2.27 ± 0.14 | 0.17 | -1.12 |
| 90% MeOH | 14.9 ± 0.3 | 0.37 | -0.20 |
| 80% MeOH | 35.5 ± 0.4 | 0.41 | 0.68 |
| 100% EtOH | 0.778 ± 0.052 | 0.37 | -2.52 |
| 90% EtOH | 4.01 ± 0.09 | 0.40 | -0.81 |
| 80% EtOH | 9.14 ± 0.11 | 0.41 | 0.00 |
| 90% Acetone | 0.491 ± 0.013 | 0.37 | -1.87 |
| 80% Acetone | 2.78 ± 0.04 | 0.42 | -0.83 |
| 70% Acetone | 7.97 ± 0.14 | 0.45 | -0.12 |
| 60% Acetone | 20.8 ± 0.3 | 0.47 | 0.54 |
| 50% Acetone | 51.3 ± 0.8 | 0.48 | 1.12 |
| 20% TFE-80% EtOH | 2.28 ± 0.04 | 0.19 | -0.38 |
| 97% TFE (w/w) | 2.46 ± 0.06 | -3.30 | 2.83 |
| 90% TFE (w/w) | 5.33 ± 0.09 | -2.55 | 2.86 |
| 70% TFE (w/w) | 18.4 ± 0.2 | -1.98 | 2.98 |
| 50% TFE (w/w) | 76.0 ± 1.0 | -1.73 | 3.16 |
| 97% HFIP (w/w) | 10.7 ± 0.4 | -5.27 | 3.61 |
| 90% HFIP (w/w) | 30.3 ± 0.4 | -3.81 | 3.80 |
| 80% HFIP (w/w) | 76.5 ± 1.3 | -3.21 | 3.94 |
| 50% HFIP (w/w) | 490 ± 12 | -2.52 | 4.27 |
Data sourced from D'Souza et al. (2011). researchgate.net
Temperature Dependence of Reaction Rates and Thermodynamic Activation Parameters
While the solvolysis of the oxygen analog, isobutyl chloroformate, has been studied at various temperatures to determine its thermodynamic activation parameters, similar detailed temperature-dependent kinetic data for this compound is not available in the cited literature. d-nb.inforesearchgate.net Therefore, a quantitative analysis of its activation parameters cannot be provided. However, general principles regarding these parameters in similar solvolysis reactions can be discussed.
The entropy of activation (ΔS≠) provides insight into the degree of molecular order in the transition state compared to the reactants. For bimolecular (A-E) mechanisms, a significant loss of entropy (a large negative ΔS≠) is typically observed, as two reactant molecules combine to form a more ordered transition state. d-nb.info For unimolecular (SN1) mechanisms, the change in entropy is often smaller and can be slightly negative or even positive, reflecting the dissociation of the substrate into ions, which may then become ordered by solvation. nih.gov For other chlorothioformates that react via an ionization pathway, entropies of activation have been found to be in the range of -2.2 to -10.4 cal mol−1 K−1, consistent with an ionization process. mdpi.com
The enthalpy of activation (ΔH≠) represents the energy barrier that must be overcome for the reaction to proceed. It is related to the strength of the bonds being broken and formed in the rate-determining step. A lower ΔH≠ corresponds to a faster reaction rate at a given temperature. The specific values are highly dependent on the substrate and the solvent system. For related chloroformate solvolyses, ΔH≠ values typically range from 13 to 20 kcal/mol. d-nb.inforesearchgate.net
Nucleophilic Solvation Effects in Solvolysis
In the solvolysis of this compound, particularly when the reaction proceeds via the ionization pathway, nucleophilic solvation plays a significant role. This effect refers to the stabilization of the developing positive charge at the transition state by solvent molecules acting as nucleophiles. nih.gov
The tangible sensitivity to solvent nucleophilicity (l = 0.34) is a key piece of evidence for this phenomenon. researchgate.net It indicates that even in a mechanism that is primarily unimolecular, the solvent provides "rear-side" nucleophilic support to the developing resonance-stabilized acylium ion intermediate. nih.gov This interaction stabilizes the transition state, facilitating the departure of the chloride leaving group. The degree of this solvation is modest but crucial for a complete mechanistic description, distinguishing the reaction from a pure SN1 process where solvent nucleophilicity would, by definition, have no impact on the rate-determining step. nih.govmdpi.com
Characterization of Rear-Side Nucleophilic Solvation on Developing Carbocations
The ionization mechanism for this compound is not a simple, unassisted dissociation. Instead, it is characterized by significant rear-side nucleophilic solvation, where solvent molecules assist the departure of the chloride leaving group by stabilizing the transition state leading to the carbocation intermediate. nih.gov This phenomenon is quantitatively assessed using the extended Grunwald-Winstein equation:
log(k/k₀) = lNT + mYCl
In this linear free energy relationship, k is the rate of solvolysis in a given solvent and k₀ is the rate in the reference solvent (80% ethanol). The l value represents the sensitivity of the reaction to the solvent's nucleophilicity (NT), while the m value indicates its sensitivity to the solvent's ionizing power (YCl). nih.gov
For an ionization reaction, a tangible l value is direct evidence of nucleophilic participation by the solvent in the rate-determining step. mdpi.com In the case of this compound solvolysis, studies have yielded an l value of 0.34 and an m value of 0.57. nih.gov The ratio of these sensitivities (l/m) provides further mechanistic insight. Ratios between 0.5 and 1.0 are considered indicative of a unimolecular ionization mechanism featuring strong rear-side nucleophilic solvation of the developing resonance-stabilized carbocation. nih.gov For this compound, the l/m ratio of approximately 0.60 falls squarely within this range, confirming the importance of solvent assistance in its ionization pathway. nih.gov
Comparative Mechanistic Studies with Analogous Compounds
Comparing the solvolysis of this compound with related compounds underscores the profound structural and mechanistic influences of the alkyl group and the presence of sulfur.
This compound versus Isobutyl Chloroformate Solvolysis
A direct comparison between the solvolysis of this compound and isobutyl chloroformate highlights the critical role of the sulfur-for-oxygen substitution in dictating the reaction pathway. nih.gov
Isobutyl Chloroformate: The solvolysis of isobutyl chloroformate proceeds through dual, competing mechanisms. In solvents with high nucleophilicity and modest ionizing power (e.g., ethanol-water mixtures), it favors a bimolecular addition-elimination (SN2-like) pathway. In solvents with low nucleophilicity and high ionizing power (e.g., aqueous fluoroalcohols), the mechanism shifts toward a unimolecular ionization (SN1) pathway. nih.gov
This compound: In contrast, this compound reacts almost exclusively via the ionization pathway across a wide range of solvents. mdpi.com Evidence for a dominant addition-elimination mechanism is found only in the most nucleophilic, least ionizing solvents, such as 100% ethanol, 100% methanol, and their 90% aqueous mixtures. mdpi.com
This mechanistic divergence is quantified by their respective Grunwald-Winstein parameters. As shown in the table below, the high l value and high l/m ratio for isobutyl chloroformate are characteristic of an addition-elimination mechanism, whereas the lower l value and intermediate l/m ratio for this compound are hallmarks of an ionization pathway with nucleophilic solvent assistance. nih.gov
| Compound | l Value | m Value | l/m Ratio | Predominant Mechanism |
|---|---|---|---|---|
| Isobutyl Chloroformate | 1.13 | 0.51 | 2.22 | Addition-Elimination |
| This compound | 0.34 | 0.57 | 0.60 | Ionization (SN1) |
Comparisons with Other Alkyl Chlorothioformates (e.g., Methyl, Ethyl, Isopropyl, tert-Butyl)
Analyzing the solvolysis of S-alkyl chlorothioformates reveals a clear trend: as the alkyl group (R in RSCOCl) becomes more electron-donating and sterically hindered (from primary to secondary to tertiary), the tendency to react via an ionization mechanism increases. mdpi.com
S-Methyl and S-Ethyl Chlorothioformate: These primary chlorothioformates exhibit dual mechanistic behavior. S-methyl chlorothioformate favors a bimolecular pathway in more nucleophilic solvents and an ionization pathway in highly ionizing fluoroalcohol mixtures. mdpi.com S-ethyl chlorothioformate shows a stronger preference for the ionization mechanism, with the addition-elimination route being dominant in only a few solvents. mdpi.com
S-Isopropyl Chlorothioformate: The solvolysis of this secondary substrate is dominated by the SN1 mechanism with modest rear-side nucleophilic solvation, as indicated by an l value of 0.38 and an m value of 0.72. mdpi.com
S-tert-Butyl Chlorothioformate: The tertiary analogue represents the extreme of this trend. Its solvolysis rates are correlated well by the original one-term Grunwald-Winstein equation (log(k/k₀) = mY), yielding an m value of 0.73 and an insignificant l value. eurjchem.comresearchgate.net This indicates a pure SN1 mechanism with essentially no covalent nucleophilic assistance from the solvent in the rate-determining step. researchgate.net
The data in the following table illustrates this mechanistic shift from a dual-pathway mechanism for S-methyl chlorothioformate to a pure ionization mechanism for the S-tert-butyl ester.
| Compound | Alkyl Group | l Value | m Value | l/m Ratio | General Mechanism |
|---|---|---|---|---|---|
| S-Methyl Chlorothioformate | Primary | 0.79 a | 0.85 a | 0.93 | Ionization (in ionizing solvents) |
| S-Ethyl Chlorothioformate | Primary | 0.66 | 0.93 | 0.71 | Predominantly Ionization |
| This compound | Primary | 0.34 | 0.57 | 0.60 | Predominantly Ionization |
| S-Isopropyl Chlorothioformate | Secondary | 0.38 | 0.72 | 0.53 | Dominantly Ionization |
| S-tert-Butyl Chlorothioformate | Tertiary | ~0 b | 0.73 | ~0 | Ionization (SN1) |
Mechanistic Insights from Comparison with Thiolesters and Thionoformates
The preference of this compound for an ionization pathway is part of a broader trend observed when oxygen atoms in the chloroformate structure are systematically replaced by sulfur. mdpi.com The introduction of sulfur, whether in the thioester (RSCOCl), thionoformate (ROCSCl), or dithioformate (RSCSCl) position, consistently promotes a shift away from the addition-elimination mechanism toward ionization. mdpi.comnih.gov
Spectroscopic and Structural Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of S-Isobutyl chlorothioformate, providing detailed information about the hydrogen and carbon atomic framework of the molecule.
| Proton Environment | Expected Multiplicity | Expected Integration | Expected Chemical Shift (δ) ppm |
|---|---|---|---|
| (CH₃)₂CH- | Doublet | 6H | Data not available in searched literature |
| (CH₃)₂CH- | Multiplet (Nonet) | 1H | Data not available in searched literature |
| -S-CH₂- | Doublet | 2H | Data not available in searched literature |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would be expected to show four unique signals: one for the carbonyl carbon (-C(O)Cl) and three for the distinct carbons of the isobutyl group (-CH₂, -CH, and -CH₃). The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield. As with proton NMR, specific experimental data for the title compound is not available in the reviewed sources, though the technique is mentioned as a confirmation tool in syntheses involving related compounds. mdpi.comresearchgate.net
| Carbon Environment | Expected Chemical Shift (δ) ppm |
|---|---|
| -C(O)Cl | Data not available in searched literature |
| -S-CH₂- | Data not available in searched literature |
| (CH₃)₂CH- | Data not available in searched literature |
| (CH₃)₂CH- | Data not available in searched literature |
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation by specific bond vibrations. For this compound, the most prominent and diagnostic absorption band would be the carbonyl (C=O) stretching vibration. This peak is expected to be very intense and appear in a characteristic region of the spectrum. researchgate.netchemicalbook.com Another key absorption would be associated with the C-Cl bond. While IR spectroscopy is fundamental for confirming the presence of these groups, published spectra with specific band assignments for this compound are not available in the surveyed literature.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | Data not available in searched literature |
| C-Cl | Stretch | Data not available in searched literature |
| C-H (sp³) | Stretch | Data not available in searched literature |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org In the analysis of this compound, MS would be used to confirm the molecular mass by identifying the molecular ion peak (M⁺). The spectrum would also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Analysis of the fragment ions would provide further structural evidence, likely showing peaks corresponding to the loss of the chlorine atom and various cleavages of the isobutyl group. Although essential for characterization, specific experimental mass spectra and detailed fragmentation analyses for this compound are not reported in the available research. mdpi.comresearchgate.net
Conformational Analysis and Molecular Geometry Investigations
The three-dimensional arrangement of atoms, or molecular geometry, is a critical factor in determining the reactivity and properties of chlorothioformate esters. Studies on this class of compounds, including S-alkyl chlorothioformates, have employed a combination of experimental techniques like X-ray diffraction and high-resolution microwave spectra, alongside computational quantum chemical calculations, to investigate their conformational preferences. researchgate.netnih.govmdpi.combeilstein-journals.org
Extensive research has demonstrated that S-alkyl chlorothioformate esters, including this compound, predominantly exist in a specific, low-energy conformation. beilstein-journals.orgnih.gov This preferred arrangement is the syn or synperiplanar conformation, where the C=O double bond and the S-C single bond are oriented in the same plane and point in the same direction (a dihedral angle of approximately 0°). researchgate.netnih.gov This means the alkyl group (isobutyl) and the chlorine atom are effectively trans to each other with respect to the C-S bond. beilstein-journals.orgnih.gov
Applications in Advanced Organic Synthesis
Role as Alkoxy Thiocarbonylating Agents in Organic Reactions
S-Isobutyl chlorothioformate functions as an effective alkoxy thiocarbonylating agent in numerous organic reactions. mdpi.com In this capacity, it is used to introduce the O-isobutyl thiocarbonyl group onto a nucleophilic substrate. The process involves the acyl substitution at the thiocarbonyl carbon, where the chlorine atom acts as a leaving group, replaced by a nucleophile such as an amine or alcohol. This reactivity is fundamental to its application in creating more complex molecular structures. mdpi.comresearchgate.net While it can be purified before use, syntheses are often designed to use it in situ to enhance production simplicity and energy efficiency, a key consideration in green chemistry. mdpi.com
Precursors for Thiocarbamate Synthesis
A primary application of this compound is as a precursor in the synthesis of thiocarbamates. mdpi.comresearchgate.net These compounds are of interest for various applications, including their use as flotation agents in the mining industry and as intermediates for pharmaceuticals. researchgate.net The synthesis typically starts with the formation of potassium isobutyl xanthate, which is then chlorinated to produce this compound. mdpi.com This intermediate readily reacts with amines to form the desired thiocarbamate products. mdpi.comresearchgate.net
The conversion of this compound to O-isobutyl thiocarbamates is efficiently achieved through aminolysis. mdpi.com In this reaction, a primary or secondary amine attacks the electrophilic carbon of the thiocarbonyl group. The nitrogen atom of the amine displaces the chloride ion, forming a new carbon-nitrogen bond and yielding the corresponding O-isobutyl thiocarbamate. mdpi.com The reaction is often performed as a one-pot synthesis, where the this compound is generated in the reaction mixture and immediately consumed by the added amine, thus avoiding the need to isolate the often-unstable intermediate. mdpi.comresearchgate.net
The aminolysis of this compound is a versatile method for producing a wide array of substituted thiocarbamates. mdpi.comresearchgate.net By selecting different primary or secondary amines, a variety of N-alkyl, N,N-dialkyl, and N-cycloalkyl-O-isobutyl thiocarbamates can be synthesized. mdpi.comresearchgate.net Research has shown that high yields can be achieved with various amines. For instance, studies indicate that yields for N-isoalkyl-O-isobutyl thiocarbamates increase with the distance of the branching carbon from the nitrogen atom in the amine. mdpi.com Furthermore, secondary amines have been observed to produce higher yields in some cases, with N,N-dipropyl-O-isobutyl thiocarbamate achieving a yield of 83.9%. mdpi.com
Table 1: Yields of Various N-Substituted O-Isobutyl Thiocarbamates
| Amine Used | Resulting Thiocarbamate | Yield (%) |
| Isopropylamine | N-isopropyl-O-isobutyl thiocarbamate | 81.5% mdpi.com |
| Isobutylamine | N-isobutyl-O-isobutyl thiocarbamate | 82.7% mdpi.com |
| Isopentylamine | N-isopentyl-O-isobutyl thiocarbamate | 83.4% mdpi.com |
| Cyclopropylamine | N-cyclopropyl-O-isobutyl thiocarbamate | 79.3% mdpi.com |
| Cyclopentylamine | N-cyclopentyl-O-isobutyl thiocarbamate | 82.1% mdpi.com |
| Cyclohexylamine | N-cyclohexyl-O-isobutyl thiocarbamate | 82.8% mdpi.com |
| Dipropylamine | N,N-dipropyl-O-isobutyl thiocarbamate | 83.9% mdpi.com |
This compound has been identified as a crucial precursor in the development of novel peptidyl thiocarbamate inhibitors targeting the enzyme elastase. nih.govresearchgate.netbeilstein-journals.org Human leukocyte elastase is a serine protease involved in various inflammatory diseases, making its inhibitors valuable therapeutic targets. The synthesis of these inhibitors involves using this compound to introduce the thiocarbamate functionality into a peptide-like structure. nih.govacs.org This specific application underscores the importance of this compound in medicinal chemistry and drug discovery. nih.govudel.edu
Strategic Intermediate in Complex Molecule Synthesis
Beyond its direct applications, this compound serves as a strategic intermediate in the synthesis of complex molecules, particularly pharmaceutical intermediates. nih.gov Its ability to cleanly and efficiently introduce the isobutoxythiocarbonyl group makes it a valuable tool in multi-step synthetic pathways. The synthesis of peptidyl thiocarbamate elastase inhibitors is a prime example of its role as a key building block, enabling the construction of larger, biologically active compounds. nih.govresearchgate.netbeilstein-journals.org
Process Optimization for High Yield and Purity in Synthetic Applications
Significant research has been dedicated to optimizing the synthesis of thiocarbamates from this compound to achieve high yields and purity. mdpi.comresearchgate.net Optimization strategies include varying the molar ratios of reactants, reaction time, and temperature. mdpi.comresearchgate.net One highly effective approach is the development of a one-pot synthesis that avoids the isolation of the this compound intermediate. mdpi.com This not only simplifies the procedure but also aligns with the principles of green chemistry by saving energy and reducing waste. mdpi.comresearchgate.net Comparative studies of different synthetic methods have shown that the choice of solvent and reaction conditions can dramatically impact the outcome. For example, one optimized method (Method C in a published study) for producing N-ethyl-O-isobutyl thiocarbamate resulted in a yield of 82.5% and a purity of 98.9%. mdpi.com This level of optimization is crucial for the technology's applicability on an industrial scale. mdpi.comresearchgate.net
Table 2: Optimization of N-ethyl-O-isobutyl thiocarbamate Synthesis
| Method | Yield (%) | Purity (%) | Notes |
| Method A | Lower than Method C mdpi.com | Not specified | Likely involves side reactions and byproduct formation. mdpi.com |
| Method B | Lower than Method C mdpi.com | Not specified | Likely involves side reactions and byproduct formation. mdpi.com |
| Method C | 82.5% mdpi.com | 98.9% mdpi.com | Highest yield achieved; aminolysis in methylene (B1212753) chloride after separation of xylene and sulfur. mdpi.com |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations
Quantum chemical investigations offer a microscopic view of S-Isobutyl chlorothioformate, revealing details about its structure, stability, and electron distribution. These studies are fundamental to predicting its behavior in chemical reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict the molecular properties of organic compounds. researchgate.net For chlorothioformate esters, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are used to determine optimized geometries, including bond lengths and angles, as well as vibrational frequencies. researchgate.nettwas.org
The distribution of electrons within the this compound molecule dictates its reactivity. The replacement of the ether oxygen in an alkyl chloroformate with sulfur introduces significant electronic effects. Sulfur is less electronegative and more polarizable than oxygen, which influences the charge distribution on the carbonyl carbon. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the localized bonds and lone pairs of a molecule, offering insights into charge distribution and delocalization effects. researchgate.netrsc.org For S-alkyl chlorothioformates, the sulfur atom's ability to donate electron density to the adjacent carbonyl group plays a crucial role. This hyperconjugative release of electrons from the sulfur atom can stabilize a developing positive charge on the acylium ion during ionization reactions. nih.gov NBO analysis on related compounds helps quantify these donor-acceptor interactions. For instance, studies on S-ethyl chlorothioformate have explored its electronic properties, highlighting the role of the sulfur lone pair. vdoc.pub A detailed NBO analysis of this compound would quantify the natural charges on each atom and the nature of the key orbitals, such as the C=O, C-S, and C-Cl bonds, providing a quantitative basis for understanding its reactivity patterns.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of these orbitals determine the molecule's nucleophilic and electrophilic nature. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. beilstein-journals.org
For S-alkyl chlorothioformates, the HOMO is typically assigned to the sulfur lone-pair orbital, n(π)S. vdoc.pub In a study on S-ethyl chlorothioformate, the HOMO was identified at an energy of 9.84 eV. vdoc.pub A smaller HOMO-LUMO gap generally implies higher reactivity. beilstein-journals.org FMO analysis for this compound would involve calculating the energies of its HOMO and LUMO. This would help predict its susceptibility to nucleophilic attack (related to the LUMO's energy and location) and its behavior in reactions where it acts as a nucleophile (related to the HOMO). The electron-donating effect of the NHC ligand, for instance, has been shown to increase the HOMO level of catalysts in Ni/NHC-catalyzed reactions, thereby enhancing reactivity.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of positive and negative potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack.
An MEP map of this compound would visually identify the most reactive sites. It is expected that the region around the electronegative oxygen and chlorine atoms would show a negative potential, while the area near the carbonyl carbon would exhibit a positive potential, marking it as the primary site for nucleophilic attack. This visual representation provides an intuitive understanding of how the molecule will interact with other reagents.
Computational Modeling of Solvolysis Mechanisms and Reaction Pathways
The solvolysis of this compound has been studied in a variety of solvents, and its reaction mechanism has been elucidated through computational modeling, primarily using the extended Grunwald-Winstein equation. nih.gov This linear free energy relationship (LFER) correlates the specific rates of solvolysis (k) with the solvent nucleophilicity (NT) and the solvent ionizing power (YCl). nih.gov
The analysis reveals that this compound undergoes solvolysis via two competing mechanisms: a bimolecular addition-elimination pathway and a unimolecular SN1-type ionization pathway. nih.gov The relative importance of each pathway is highly dependent on the solvent. nih.gov
Addition-Elimination Mechanism : This pathway is favored in more nucleophilic solvents like ethanol-water and methanol-water mixtures. It involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate in the rate-determining step. nih.gov
Ionization (SN1) Mechanism : This pathway dominates in highly ionizing, non-nucleophilic solvents such as those containing fluoroalcohols (TFE, HFIP). nih.gov The reaction proceeds through the formation of a resonance-stabilized acylium ion intermediate. The ability of the sulfur atom to stabilize the developing carbocation through hyperconjugative electron release is a dominant factor in this mechanism. nih.gov
A study by D'Souza et al. provided detailed kinetic data for the solvolysis of this compound at 25.0 °C in various solvents. The application of the Grunwald-Winstein equation to this data allows for a quantitative assessment of the reaction mechanism. nih.gov
Table 1: Solvolysis Data for this compound at 25.0 °C
Data sourced from D'Souza et al. (2011). nih.gov
Development of Predictive Models for Reactivity
Predictive models for the reactivity of this compound are centered on linear free energy relationships, most notably the extended Grunwald-Winstein equation. nih.gov This equation serves as a powerful predictive tool to forecast how the solvolysis rate will change with variations in solvent properties. nih.gov
The equation is expressed as: log(k/k₀) = lNT + mYCl + c
Where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol).
l is the sensitivity of the substrate to solvent nucleophilicity (NT).
m is the sensitivity of the substrate to solvent ionizing power (YCl).
c is a constant. nih.gov
For the solvolysis of this compound, the correlation analysis yields specific values for l and m that characterize the transition state. A multiple regression analysis over 15 solvents gives l = 0.42 ± 0.08 and m = 0.73 ± 0.05. The ratio of l/m is another useful tool for distinguishing between mechanisms. Ratios greater than 2.7 are typical for addition-elimination pathways, while values between 0.5 and 1.0 suggest a unimolecular ionization mechanism. nih.gov The values obtained for this compound across different solvent systems confirm the dual-mechanism hypothesis, allowing for the prediction of its reactivity under various conditions. nih.gov
Future Research and Emerging Applications of this compound
This compound, a reactive chemical intermediate, holds potential for expanded applications across various scientific and industrial domains. This article explores future research directions and emerging applications for this compound, focusing on novel synthetic methodologies, deeper mechanistic understanding, and untapped potential in catalysis and pharmaceutical development, as well as considerations for industrial-scale production.
Laboratory Safety and Hazard Mitigation in Academic Research
General Principles of Chemical Laboratory Safety
Safe laboratory operations are built on a foundation of several key principles designed to protect researchers from potential hazards. nih.gov A primary rule is to always be knowledgeable about the locations of safety equipment such as laboratory safety showers, eyewash stations, and fire extinguishers, as well as understanding all emergency exit routes. okstate.edu Direct contact with chemicals on the skin and eyes should be diligently avoided, and all chemical exposures should be minimized. okstate.edu It is crucial to assume that any chemical with unknown toxicity is highly toxic. okstate.edu
Proper laboratory conduct prohibits horseplay and any actions that might distract or startle other researchers. okstate.edu All equipment should be used only for its intended purpose. okstate.edu When mixing reagents, they must be combined in the correct order, such as adding acid to water, and solids should not be added to hot liquids. okstate.edu Containers of chemicals should never be left open, and all must be appropriately labeled; unlabeled chemicals should never be used. ucblueash.edu Tasting or intentionally sniffing chemicals is strictly forbidden. ucblueash.edu Furthermore, consuming food, drinking beverages, or applying cosmetics is not permitted in areas where hazardous chemicals are used or stored. ucblueash.edu
Working with hazardous chemicals should be performed in a properly functioning fume hood to mitigate exposure risks. okstate.edu Whenever possible, working alone in a laboratory should be avoided, especially when conducting hazardous procedures. okstate.edu All personnel must adhere to permissible exposure limits (PEL) and threshold limit values (TLV). okstate.edu Researchers should have ready access to a chemical inventory list, the relevant safety data sheets (SDS), the laboratory's safety manual, and standard operating procedures. okstate.edu
Risk Assessment and Mitigation Strategies for Handling S-Isobutyl Chlorothioformate
A thorough risk assessment is a critical prerequisite for handling this compound, a compound classified as a flammable liquid that is toxic if inhaled and can cause severe skin burns and eye damage. chemical-label.comdcfinechemicals.com This process involves identifying all potential hazards, assessing the associated risks, and implementing control measures to eliminate or minimize those risks. chesse.org The risk assessment should be documented and include details about the identified hazards, the level of risk, and the specific control measures to be implemented. chesse.org
For this compound, the risk assessment must consider its high reactivity and the potential for uncontrolled reactions. uthsc.edunoaa.govcdhfinechemical.com Mitigation strategies should focus on preventing exposure and managing its hazardous properties. uthsc.edu This includes developing procedures that minimize the formation and dispersion of aerosols and ensuring that all personnel are trained on the specific hazards of the compound. okstate.eduuthsc.edu
Management of Highly Reactive Reagents
This compound is a highly reactive chemical. noaa.govcdhfinechemical.com Proper management of such reagents is essential to prevent accidents. This includes storing the chemical under an inert atmosphere to prevent reactions with moisture in the air. fishersci.com Handling procedures should be designed to avoid contact with incompatible materials. noaa.govfishersci.com It is also crucial to use the smallest possible quantity of the chemical to minimize waste and the potential severity of a spill. upd.edu.ph
Prevention of Uncontrolled Reactions with Incompatible Substances (e.g., water, strong oxidizing agents, alcohols, bases)
This compound is incompatible with a range of substances, and mixing can lead to hazardous reactions. noaa.gov It reacts with water, including moisture in the air, to produce corrosive and toxic hydrogen chloride gas. noaa.gov It is also incompatible with strong oxidizing agents, alcohols, and bases (including amines). noaa.govfishersci.com To prevent uncontrolled reactions, this compound must be segregated from these materials during storage and handling. venturacounty.gov Exothermic reactions can occur if it comes into contact with highly alkaline or acidic materials. dcfinechemicals.com
Personal Protective Equipment (PPE) Selection and Usage
Appropriate personal protective equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact and to avoid inhalation of its toxic vapors. uthsc.educdhfinechemical.com The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. chesse.org
The following table outlines the recommended PPE for handling this compound:
| Body Part | Recommended PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield (minimum 8-inch). cdhfinechemical.com | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.comcoleparmer.com |
| Skin/Body | Appropriate protective gloves and clothing to prevent skin exposure. A lab coat is a minimum requirement. uthsc.educoleparmer.com | |
| Hands | 4 mil nitrile gloves (single-use disposable). uthsc.edu | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. fishersci.comcoleparmer.com |
It is crucial that all personnel are trained in the proper use, removal, and disposal of PPE to ensure its effectiveness. osha.gov
Safe Storage and Handling Procedures in Research Laboratories
The safe storage and handling of this compound are critical to preventing accidents and ensuring the safety of laboratory personnel. uthsc.edu This compound is a flammable liquid and is sensitive to moisture. fishersci.comtcichemicals.com
General Storage and Handling Guidelines:
Storage Location: Store in a cool, dry, and well-ventilated area. cdhfinechemical.comtcichemicals.com
Container: Keep the container tightly closed and store under an inert atmosphere. fishersci.comtcichemicals.com Containers that have been opened must be carefully resealed and kept upright. cdhfinechemical.com
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. cdhfinechemical.comtcichemicals.com Take measures to prevent the buildup of electrostatic charge. cdhfinechemical.com
Incompatible Materials: Store separately from incompatible substances such as water, strong oxidizing agents, alcohols, and bases. noaa.govfishersci.comventuracounty.gov
Ventilation: Handle only in a properly functioning chemical fume hood or glovebox to ensure adequate ventilation and prevent the generation of vapor or mist. uthsc.edutcichemicals.com
Transportation: When moving the chemical within the facility, use a sealed, non-breakable secondary container. uthsc.edu
Hygiene: Avoid contact with skin, eyes, and clothing. tcichemicals.com Wash hands thoroughly before breaks and immediately after handling the product. cdhfinechemical.com
Emergency Response Protocols
In the event of an emergency involving this compound, a swift and informed response is crucial to minimize harm. uthsc.edu All laboratory personnel should be familiar with the emergency procedures before beginning any work with this chemical. uwi.edu
Emergency Response Actions:
| Emergency Situation | Protocol |
| Spill or Leak | Immediately evacuate personnel to a safe area, upwind of the spill if possible. tcichemicals.comthermofisher.com Eliminate all ignition sources. noaa.gov Wear appropriate personal protective equipment, including respiratory protection. cdhfinechemical.com Contain the spill using an inert absorbent material and place it in a suitable, closed container for disposal. thermofisher.com Do not let the product enter drains. tcichemicals.com |
| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire. cdhfinechemical.comcoleparmer.com Water should not be used as it reacts with the substance. thermofisher.com Use a water spray to cool unopened containers. cdhfinechemical.comcoleparmer.com Firefighters should wear self-contained breathing apparatus and full protective gear. thermofisher.comfishersci.nl |
| Skin Contact | Immediately remove all contaminated clothing. fishersci.nl Rinse the affected skin with plenty of water for at least 15 minutes. fishersci.nl Seek immediate medical attention. fishersci.nl |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. fishersci.com Remove contact lenses if present and easy to do. tcichemicals.com Seek immediate medical attention. fishersci.com |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. tcichemicals.com If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. thermofisher.com Seek immediate medical attention. fishersci.nl |
| Ingestion | Do NOT induce vomiting. thermofisher.com Rinse the mouth with water. uthsc.edu Call a physician or poison control center immediately. thermofisher.com |
In any emergency, it is vital to notify the relevant safety authorities and provide them with as much information as possible about the incident. dot.gov
Chemical Spill Containment and Cleanup Procedures
In the event of a chemical spill involving this compound, immediate and appropriate containment and cleanup procedures are critical to mitigate risks. The response should be guided by the substance's flammability, corrosivity, and reactivity with water. chemical-label.comnoaa.gov
Immediate Actions:
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the spill or leak area for at least 50 meters (150 feet) in all directions. noaa.govsweetwatercountywy.gov
Eliminate Ignition Sources: Remove all sources of ignition, such as sparks, open flames, and hot surfaces, from the immediate vicinity. noaa.govfishersci.com All equipment used during cleanup must be properly grounded to prevent static discharge. fishersci.comdot.gov Use only non-sparking tools. fishersci.com
Ventilate the Area: Ensure adequate ventilation, preferably under a chemical fume hood, to control vapor dispersion. fishersci.com
Containment and Cleanup:
Personal Protective Equipment (PPE): Do not touch damaged containers or spilled material without wearing appropriate PPE. noaa.govdot.gov This includes a lab coat, chemical-resistant gloves, safety goggles, and a face shield. uthsc.edudcfinechemicals.com For significant spills or high vapor concentrations, a self-contained breathing apparatus (SCBA) may be necessary. framochem.comsynquestlabs.com
Containment: Stop the leak if it can be done without risk. noaa.govdot.gov Use a vapor-suppressing foam to reduce the spread of toxic and flammable vapors. noaa.gov
Absorption: Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite. fishersci.comtcichemicals.comDo not use water directly on the spill, as the substance reacts with water, potentially releasing toxic and corrosive gases. noaa.gov
Collection: Carefully collect the absorbed material into a suitable, sealable, and properly labeled container for disposal. fishersci.com
Decontamination: Clean the spill area thoroughly once the material has been removed.
First Aid and Medical Emergency Protocols
Exposure to this compound can cause severe health effects due to its corrosive and toxic nature. chemical-label.comnoaa.gov Immediate first aid is crucial, followed by professional medical attention.
General Guidance:
Move the victim to fresh air if it can be done safely. dot.gov
Immediately call a poison control center or physician. fishersci.comtcichemicals.com
Do not perform mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; use a pocket mask with a one-way valve or another proper respiratory medical device. fishersci.comdot.gov
Exposure-Specific First Aid:
| Exposure Route | First Aid Measures | Source |
|---|---|---|
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | fishersci.comnih.gov |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention as it causes severe skin burns. | fishersci.comnih.gov |
| Eye Contact | Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | fishersci.comnih.gov |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | fishersci.comnih.gov |
Chemical Waste Management and Environmentally Sound Disposal
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm and comply with regulations.
Hazardous Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. fishersci.com Given its properties, this compound is considered a hazardous material. chemical-label.com
Containerization: All waste, including spill cleanup materials and contaminated PPE, must be collected in suitable, closed, and clearly labeled containers. fishersci.com
Disposal Method: Disposal must be carried out by a licensed and approved hazardous waste disposal company. fishersci.com The waste should not be released into the environment. noaa.gov Neutralization with a cold alkaline solution may be a possible treatment method, but this should only be performed by trained personnel under controlled conditions. framochem.com
Regulatory Adherence: Generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. fishersci.com
Regulatory Compliance and Laboratory Safety Standards
Handling this compound requires adherence to strict regulatory and safety standards to ensure the protection of laboratory personnel.
GHS Hazard Classification: The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound: chemical-label.com
H226: Flammable liquid and vapour.
H314: Causes severe skin burns and eye damage.
H331: Toxic if inhaled.
Laboratory Safety Protocols:
Training: All personnel using this chemical must receive training on its known and potential hazards, as well as the proper handling and emergency procedures. This training should be documented and conducted annually. uthsc.edu
Engineering Controls: The substance must be handled in a properly functioning chemical fume hood or glovebox to minimize inhalation exposure. fishersci.comuthsc.edu Eyewash stations and safety showers must be readily accessible. fishersci.com
Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, chemical splash goggles, face shields, and chemical-resistant gloves, must be worn. uthsc.edudcfinechemicals.com
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines. fishersci.comtcichemicals.com The container must be kept tightly closed, and it is often stored under an inert atmosphere due to its moisture sensitivity. fishersci.comtcichemicals.com
Transportation: Within a facility, the chemical should be transported in a sealed, non-breakable secondary container. uthsc.edu For shipping, it must be transported according to regulations for hazardous materials, which for the related Isobutyl chloroformate includes UN numbers like UN3489 or UN2742. noaa.govfishersci.com
Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 14100-99-3 | C5H9ClOS |
| Isobutyl chloroformate | 543-27-1 | C5H9ClO2 |
| S-tert-Butyl chlorothioformate | 13889-95-7 | C5H9ClOS |
| Methyl chlorothioformate | 13889-92-4 (from context, not explicitly in results) | C2H3ClOS |
| Ethyl chlorothioformate | 2941-64-2 | C3H5ClOS |
| Isopropyl chlorothioformate | 13889-93-5 | C4H7ClOS |
| Phenyl chlorothioformate | 13889-94-6 (from context, not explicitly in results) | C7H5ClOS |
| 1-Chloro-2-methylpropane (Isobutyl chloride) | 513-36-0 | C4H9Cl |
| Isobutanol | 78-83-1 | C4H10O |
| Carbon disulfide | 75-15-0 | CS2 |
| Potassium hydroxide (B78521) | 1310-58-3 | KOH |
| N-ethyl-O-isobutyl thiocarbamate | Not explicitly found | C7H15NOS |
Q & A
Q. What are the established synthetic routes for S-isobutyl chlorothioformate, and how are they validated?
this compound is typically synthesized via the reaction of isobutyl alcohol with thiophosgene or via thioesterification of chlorothioformic acid derivatives. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Kinetic validation involves monitoring reaction progress under controlled conditions (e.g., inert atmosphere) to minimize hydrolysis side reactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Personal protective equipment (PPE) must include impervious butyl rubber gloves (EN 374), tightly sealed safety goggles (EN 166), and flame-resistant lab coats. Work should be conducted in a fume hood to prevent inhalation exposure. Immediate first-aid measures for skin contact include rinsing with water for 15 minutes, followed by medical consultation. Emergency eyewash stations and neutralizing agents (e.g., sodium bicarbonate) must be accessible .
Q. How does this compound participate in nucleophilic substitution reactions?
The compound reacts via a dual mechanism: ionization (forming a thioacyl chloride intermediate) and addition-elimination (concerted pathway). Solvent polarity significantly influences the dominant pathway. For example, in aqueous ethanol, ionization accounts for ~91% of the reaction, while non-polar solvents favor the concerted mechanism .
Advanced Research Questions
Q. How do Grunwald-Winstein kinetic analyses resolve mechanistic ambiguities in solvolysis studies?
Grunwald-Winstein equations (e.g., log(k) = lN_T + mY_Cl + c) quantify solvent effects on reaction rates. For this compound, studies in 15 solvents yielded parameters l = 0.42 ± 0.13 (nucleophilicity) and m = 0.73 ± 0.09 (ionizing power), indicating a mixed mechanism. Exclusion of outlier solvents (e.g., 100% methanol) improved correlation (R = 0.961), highlighting solvent-specific destabilization of intermediates .
Q. What contradictions arise in kinetic data interpretation, and how are they addressed?
Discrepancies in rate constants (e.g., higher-than-expected rates in methanol) may stem from solvent nucleophilicity overriding ionization effects. Researchers resolve this by applying multi-parameter regression or excluding solvents with extreme properties. For example, excluding 100% ethanol from the dataset reduced scatter and improved mechanistic clarity .
Q. How do computational studies complement experimental data in understanding reaction pathways?
Density functional theory (DFT) calculations predict transition-state geometries and activation energies. For this compound, simulations align with experimental m values, confirming the role of solvent stabilization in transition states. Computational models also identify steric effects from the isobutyl group, which reduce reactivity compared to methyl analogs .
Q. What gaps exist in toxicity data, and how do they impact risk assessment?
No acute exposure guideline levels (AEGLs) or carcinogenicity data are available for this compound. Current safety protocols extrapolate from structurally similar compounds (e.g., ethyl chlorothioformate), which show negligible genotoxicity in bacterial assays (Salmonella TA97/TA98 strains). Researchers must conduct in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) to fill these gaps .
Methodological Considerations
- Experimental Design : Use high-purity solvents (HPLC grade) to minimize side reactions. Monitor reactions via FT-IR for real-time tracking of thioacyl chloride intermediates.
- Data Reporting : Tabulate kinetic parameters (e.g., k, R, F-test values) with error margins. Include solvent properties (e.g., Y_Cl, N_T) for reproducibility .
- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and document PPE usage in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
